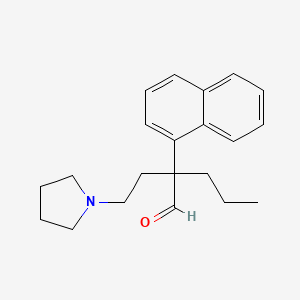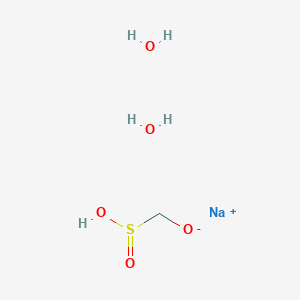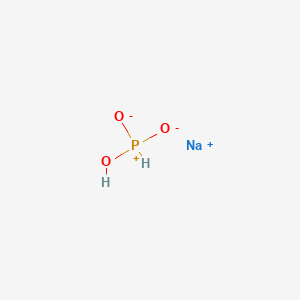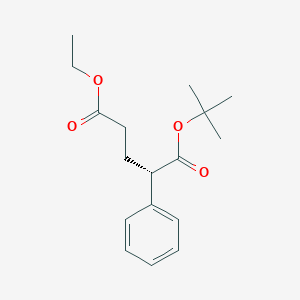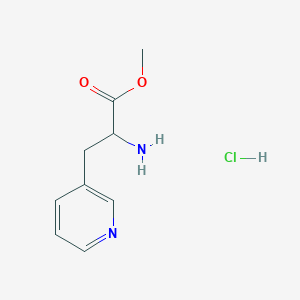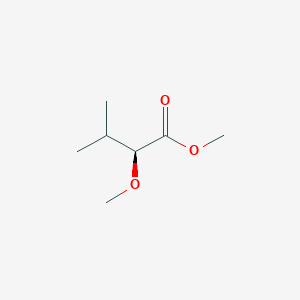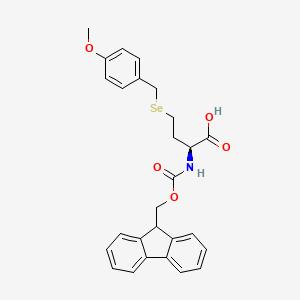
Fmoc-HomoSec(Mob)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-HomoSec(Mob)-OH is a chemical compound used primarily in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis. The HomoSec(Mob) part of the compound refers to a homoserine derivative with a methoxybenzyl (Mob) protecting group. This compound is valuable in the field of organic chemistry for the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoSec(Mob)-OH typically involves multiple steps:
Protection of the Amine Group: The amine group of homoserine is protected using the Fmoc group. This is usually achieved by reacting homoserine with Fmoc-chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF).
Protection of the Hydroxyl Group: The hydroxyl group of homoserine is protected using the methoxybenzyl (Mob) group. This is done by reacting the Fmoc-protected homoserine with methoxybenzyl chloride in the presence of a base like potassium carbonate.
Purification: The final product, this compound, is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-HomoSec(Mob)-OH undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF. The Mob group can be removed using acidic conditions, such as trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxyl group reacts with the amine group of another amino acid to form a peptide bond.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA for Mob removal.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling agents like hydroxybenzotriazole (HOBt) are commonly used.
Major Products Formed
Deprotected Homoserine: Removal of the Fmoc and Mob groups yields free homoserine.
Peptide Chains: Coupling reactions result in the formation of peptide chains, which can be further elongated or modified.
Scientific Research Applications
Chemistry
Fmoc-HomoSec(Mob)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the stepwise assembly of complex peptide sequences.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine
Peptides synthesized using this compound are used in the development of peptide-based drugs and therapeutic agents. These peptides can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based biomaterials and diagnostics.
Mechanism of Action
The mechanism of action of Fmoc-HomoSec(Mob)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amine group, preventing unwanted reactions during peptide bond formation. The Mob group protects the hydroxyl group, allowing for selective deprotection and further functionalization. The compound facilitates the stepwise assembly of peptides by allowing for the selective addition and removal of protecting groups.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Homoserine-OH: Similar to Fmoc-HomoSec(Mob)-OH but lacks the Mob protecting group.
Boc-HomoSec(Mob)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Fmoc-Ser(Mob)-OH: Contains serine instead of homoserine.
Uniqueness
This compound is unique due to the presence of both Fmoc and Mob protecting groups, allowing for selective protection and deprotection of both the amine and hydroxyl groups. This makes it particularly useful in the synthesis of complex peptides where selective functional group manipulation is required.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)methylselanyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5Se/c1-32-19-12-10-18(11-13-19)17-34-15-14-25(26(29)30)28-27(31)33-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPVPBVHOQUKQZ-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[Se]CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8231411.png)
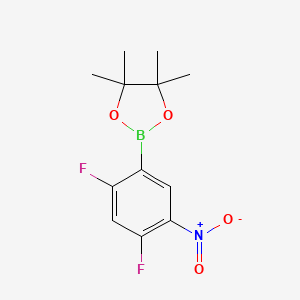
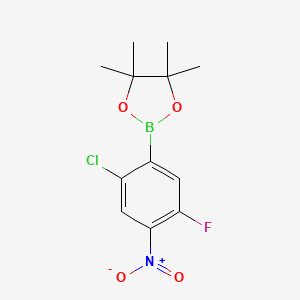
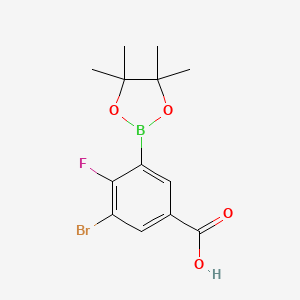
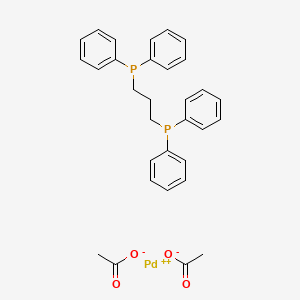
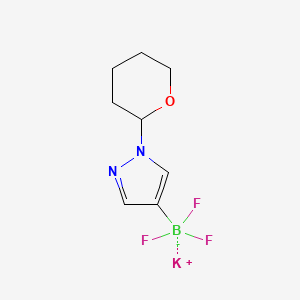
![2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic Acid](/img/structure/B8231463.png)
![(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride](/img/structure/B8231465.png)
